Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate
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Overview
Description
Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is a complex organic compound featuring a piperazine ring substituted with a trimethoxybenzoyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate typically involves multi-step organic reactions. One common route includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the introduction of the ethyl ester group through esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are critical in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
- 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone
- Methyl (3,4,5-trimethoxybenzoyl)aminoacetate
Uniqueness
Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is unique due to its specific structural features, such as the combination of a piperazine ring with a trimethoxybenzoyl group and an ethyl ester. This unique structure contributes to its distinct bioactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H25N3O7S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[3-oxo-1-[(3,4,5-trimethoxybenzoyl)carbamothioyl]piperazin-2-yl]acetate |
InChI |
InChI=1S/C19H25N3O7S/c1-5-29-15(23)10-12-18(25)20-6-7-22(12)19(30)21-17(24)11-8-13(26-2)16(28-4)14(9-11)27-3/h8-9,12H,5-7,10H2,1-4H3,(H,20,25)(H,21,24,30) |
InChI Key |
QJGCXBXQANMFFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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